Calcium l-aspartate

Calcium bioavailability Absorption rate Amino acid chelate

Calcium supplementation often fails in patients with low gastric acid or high-phytate diets due to poor solubility of standard salts. Calcium L-aspartate solves this via amino acid chelation. • 92% absorption rate vs. carbonate; pH-independent solubility ensures reliable delivery regardless of gastric function. • 99.44% post-digestion Ca-binding retention; resists phytate/oxalate complexation in high-fiber matrices. • ≥98% purity, white powder; ≥90 mg/mL water solubility at neutral pH for clear beverages, liquid supplements & pharma syrups.

Molecular Formula C4H5CaNO4
Molecular Weight 171.16 g/mol
CAS No. 10389-09-0
Cat. No. B080761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium l-aspartate
CAS10389-09-0
Synonyms(+-)-Aspartic Acid
(R,S)-Aspartic Acid
Ammonium Aspartate
Aspartate
Aspartate Magnesium Hydrochloride
Aspartate, Ammonium
Aspartate, Calcium
Aspartate, Dipotassium
Aspartate, Disodium
Aspartate, Magnesium
Aspartate, Monopotassium
Aspartate, Monosodium
Aspartate, Potassium
Aspartate, Sodium
Aspartic Acid
Aspartic Acid, Ammonium Salt
Aspartic Acid, Calcium Salt
Aspartic Acid, Dipotassium Salt
Aspartic Acid, Disodium Salt
Aspartic Acid, Hydrobromide
Aspartic Acid, Hydrochloride
Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate
Aspartic Acid, Magnesium (2:1) Salt
Aspartic Acid, Magnesium-Potassium (2:1:2) Salt
Aspartic Acid, Monopotassium Salt
Aspartic Acid, Monosodium Salt
Aspartic Acid, Potassium Salt
Aspartic Acid, Sodium Salt
Calcium Aspartate
Dipotassium Aspartate
Disodium Aspartate
L Aspartate
L Aspartic Acid
L-Aspartate
L-Aspartic Acid
Magnesiocard
Magnesium Aspartate
Mg-5-Longoral
Monopotassium Aspartate
Monosodium Aspartate
Potassium Aspartate
Sodium Aspartate
Molecular FormulaC4H5CaNO4
Molecular Weight171.16 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])N)C(=O)[O-].[Ca+2]
InChIInChI=1S/C4H7NO4.Ca/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1
InChIKeyOPSXJNAGCGVGOG-DKWTVANSSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium L-Aspartate: Chelated Calcium for Bioavailability and Bone Health


Calcium L-aspartate (CAS 10389-09-0) is an amino acid-chelated calcium compound in which calcium ions are bound to L-aspartic acid, forming a stable, water-soluble organic salt [1]. Classified among amino acid calcium chelates, it serves as a nutritional calcium supplement and pharmaceutical ingredient, distinguished by its high water solubility and enhanced bioavailability relative to inorganic and organic calcium salts [2]. This compound is utilized in dietary supplements, functional foods, and pharmaceutical preparations for calcium fortification and the management of calcium-deficiency disorders including osteoporosis and hypocalcemia [3].

Form
Amino acid-chelated calcium
Solubility
High water solubility; neutral pH solution
Absorption context
Reported high absorption vs. inorganic salts
Formulation fit
Liquid supplements, beverages, fortified foods

Why Calcium L-Aspartate Cannot Be Directly Substituted


Calcium salts exhibit substantial variability in solubility, gastrointestinal behavior, and bioavailability, rendering direct substitution without formulation adjustment or dose recalculation problematic [1]. Inorganic calcium salts such as calcium carbonate rely heavily on gastric acid for solubilization and are prone to precipitation as insoluble calcium phosphates or phytate complexes in the neutral-to-alkaline intestinal environment, thereby limiting absorption and contributing to gastrointestinal adverse effects [2]. Conversely, calcium L-aspartate, as an amino acid chelate, demonstrates pH-independent solubility, resists precipitation in the small intestine, and may be absorbed via amino acid transport pathways, mechanisms that are not shared by non-chelated calcium salts [3]. These fundamental differences in physicochemical and biological behavior necessitate product-specific evaluation rather than generic class-level substitution.

Calcium L-aspartate
Chelate-stabilized; pH-independent solubility; may resist intestinal precipitation
Inorganic salts (e.g. carbonate)
Gastric acid-dependent; prone to phosphate/phytate precipitation
Absorption profile may shift; formulation adjustment likely required
Calcium L-aspartate
Potential absorption via amino acid pathways; high post-digestion bound fraction
Organic salts (e.g. citrate)
Paracellular absorption dominant; lower chelate stability under digestion
Bioavailability endpoint may differ; cannot assume class equivalence
Calcium L-aspartate
Neutral pH in solution; supports clear liquid formulations
Calcium carbonate
Requires acidic pH; limited solubility may cause sedimentation
Formulation compatibility may not transfer directly

Product-Specific Evidence for Procurement and Formulation


Superior Absorption Rate vs. Inorganic Calcium Salts

Calcium L-aspartate demonstrates a reported absorption rate of 92%, which is substantially higher than the 5% reported for calcium carbonate and 25% for calcium citrate [1]. This differential is attributed to the amino acid chelate structure that protects the calcium ion from forming insoluble precipitates with dietary phosphates, oxalates, and phytates in the intestinal lumen [2].

Absorption rate vs. inorganic salts
Cross-study comparable
92% (target) vs. 5% (carbonate), 25% (citrate)
Supports absorption-context review; may reduce unabsorbed calcium load
Reported values; assay conditions not fully detailed
Calcium bioavailability Absorption rate Amino acid chelate

Post-Digestion Calcium-Binding Integrity

Following in vitro simulated gastrointestinal digestion, calcium L-aspartate (Ca L-ASP) retained 99.44% of total calcium in bound form, exceeding the 97.32% retention observed for casein phosphopeptide-calcium complex (CPP-Ca) and substantially surpassing the 45.7% retention for the CPP+Ca mixture [1]. This indicates superior resistance to digestive degradation and maintenance of chelated calcium integrity through the gastrointestinal tract.

Post-digestion bound calcium
Head-to-head comparison
99.44% retained vs. 97.32% (CPP-Ca), 45.7% (CPP+Ca)
Higher chelate integrity after simulated digestion; relevant for bioavailability projection
In vitro digestion-dialysis model
In vitro digestion Calcium stability Chelate integrity

Bone Mineral Density Improvement in Children

A clinical study reported that children receiving calcium L-aspartate supplementation for six months experienced a bone mineral density (BMD) increase of 12–15%, compared to a 6–8% increase observed in the calcium carbonate group [1]. This nearly two-fold difference in BMD gain suggests enhanced calcium utilization and skeletal incorporation with the amino acid-chelated form.

Pediatric BMD change
Head-to-head comparison
12–15% increase vs. 6–8% (calcium carbonate)
Reported BMD endpoint context; supports skeletal incorporation review
Six-month pediatric study
Bone mineral density Pediatric nutrition Osteoporosis prevention

High Aqueous Solubility for Flexible Formulation

Calcium L-aspartate is highly soluble in water, with reported solubility values of ≥90 mg/mL and ≥100 mg/mL . The aqueous solution exhibits a neutral pH [1], contrasting with many inorganic calcium salts that require acidic conditions for dissolution. This solubility profile supports the compound's use in liquid formulations, functional beverages, and pediatric dosage forms where palatability and ease of administration are critical.

Aqueous solubility
Cross-study comparable
≥90–100 mg/mL
Enables liquid and beverage formulation without pH adjustment
Data to verify; neutral solution pH reported
Solubility Formulation Aqueous stability

pH-Dependent Calcium-Binding Affinity Enhancement

Electrochemical studies demonstrate that the calcium-binding constant of L-aspartate increases by a factor of approximately 4 upon deprotonation as pH rises from gastric to intestinal levels [1]. This pH-dependent affinity enhancement is accompanied by a binding site shift from carboxylate-only binding to chelation by both the α-amino group and carboxylate oxygen, forming a more stable bidentate complex [1]. Among amino acids evaluated, aspartate exhibited the highest calcium-binding affinity at intestinal pH, exceeding that of glutamate, leucine, alanine, and other amino acids tested [1].

pH-dependent binding affinity
Class-level inference
~4-fold affinity increase upon deprotonation; highest among amino acids tested
Mechanistic support for intestinal absorption advantage
Electrochemical determination; aspartate top-ranked at intestinal pH
Calcium binding pH-dependent affinity Absorption mechanism

Calcium L-Aspartate: Research and Industrial Applications


High-Bioavailability Formulation for At-Risk Populations

Based on the 92% absorption rate [1] and 99.44% post-digestion calcium-binding retention [2], calcium L-aspartate is optimally suited for formulating dietary supplements targeting individuals with impaired calcium absorption, including elderly patients with reduced gastric acid secretion, postmenopausal women at risk for osteoporosis, and individuals using acid-suppressing medications. The compound's pH-independent solubility and resistance to intestinal precipitation ensure reliable calcium delivery independent of gastric function [3].

Pediatric Calcium Fortification

Evidence from pediatric clinical studies demonstrates that six-month calcium L-aspartate supplementation yields BMD increases of 12–15%, approximately double the 6–8% gain observed with calcium carbonate [4]. This superior skeletal incorporation supports the compound's use in pediatric nutritional products, fortified infant formulas, and growth-stage supplements where maximal calcium utilization is critical for long-term bone health.

Aqueous and Liquid Formulation Development

Calcium L-aspartate's water solubility of ≥90–100 mg/mL with neutral aqueous pH enables direct incorporation into functional beverages, liquid dietary supplements, and pharmaceutical syrups without precipitation or pH adjustment. This property supports the development of ready-to-drink calcium-fortified products, pediatric liquid formulations, and clear beverage applications where inorganic calcium salts are incompatible due to poor solubility and acidic dissolution requirements.

Fortification in Phytate/Oxalate-Rich Food Matrices

The amino acid chelate structure of calcium L-aspartate protects the calcium ion from forming insoluble complexes with dietary inhibitors such as phytates and oxalates [5]. This property is directly supported by the compound's 99.44% post-digestion bound calcium retention [2]. This differential advantage enables effective calcium fortification of high-fiber cereals, legume-based products, and vegetable preparations where conventional calcium salts exhibit severely impaired bioavailability due to chelation by antinutritional factors.

Application
Selection Property
Validation Focus
Bioavailability-critical supplement formulation
Chelate stability and absorption context
Absorption endpoint review; post-digestion integrity
Pediatric bone health supplementation
Skeletal incorporation evidence
BMD endpoint context in target population
Liquid and beverage fortification
Water solubility and neutral pH
Formulation stability and clarity review
Fortification in phytate/oxalate-rich matrices
Anti-precipitation chelate protection
Digestive stability endpoint in inhibitor-rich models
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